molecular formula C6H5ClFN B1293833 2-Chloro-3-fluoroaniline CAS No. 21397-08-0

2-Chloro-3-fluoroaniline

Cat. No.: B1293833
CAS No.: 21397-08-0
M. Wt: 145.56 g/mol
InChI Key: FJKIADFDXOCBRV-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the second and third positions, respectively. This compound is a clear, almost colorless liquid with a hint of lime color. It is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Scientific Research Applications

2-Chloro-3-fluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoroaniline is not specified in the available resources. As a chemical compound, its effects would depend on its chemical structure and the nature of its interactions with other substances. More specific information might be available in specialized literature or databases .

Safety and Hazards

2-Chloro-3-fluoroaniline should be handled with care. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride . Safety data sheets provide more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluoroaniline can be synthesized through several methods. One common route involves the chlorination of 3-fluoronitrobenzene to produce 2-chloro-3-fluoronitrobenzene, followed by the reduction of the nitro group to an amino group. The reduction can be achieved using reducing agents such as tin chloride or iron powder .

Another method involves the direct nucleophilic substitution of 2-chloroaniline with a fluorinating agent under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The amino group can be oxidized to form different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2-chloro-3-fluoronitrobenzene yields this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which influence its chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIADFDXOCBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175659
Record name 2-Chloro-3-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21397-08-0
Record name 2-Chloro-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21397-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoroaniline
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Record name 2-Chloro-3-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoroaniline
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Synthesis routes and methods I

Procedure details

19.6 g. of 2-chloro-3-fluoronitrobenzene (0.11 mole) is reduced with stannous chloride (118 g., 0.63 mole) in 180 ml. of concentrated hydrochloric acid. The solution is basified with aqueous sodium hydroxide and extracted with chloroform to yield 2-chloro-3-fluoroaniline.
Quantity
0.11 mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (4 g, 23 mmol) in CHCl3 (50 mL), sulfonic acid (64 mL) was added and then sodium azide (2.62 g, 1.75 mmol) was added by portion. After addition, the reaction mixture was stirred at 50° C. for 16 hours. The solvent was evaporated and basicified with ammonium hydroxide at ice-bath. Then was extracted with ethyl acetate (3×). The combine organic phase was dried and conc. to give the desired product (2.61 g, 78%). LC-MS m/z 146.2 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

To the solution of 2-bromo-3-fluoronitrobenzene (100 mg, 0.46 mmol) in ethanol (5 ml), Tin (II) chloride (520 mg, 2.3 mmol) was added. The reaction mixture was stirred at room temperature for 16 hours. The NaHCO3 (aq) was added to pH=7. Then was extracted with ethyl acetate (3x). The combined organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give desired product (80 mg, 93%). EI-MS m/z 191 (M+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoroaniline
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2-Chloro-3-fluoroaniline
Reactant of Route 3
2-Chloro-3-fluoroaniline
Reactant of Route 4
2-Chloro-3-fluoroaniline
Reactant of Route 5
2-Chloro-3-fluoroaniline
Reactant of Route 6
2-Chloro-3-fluoroaniline

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